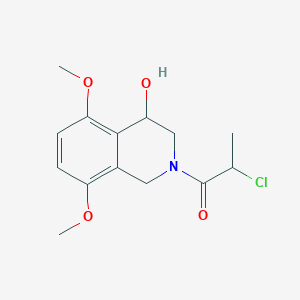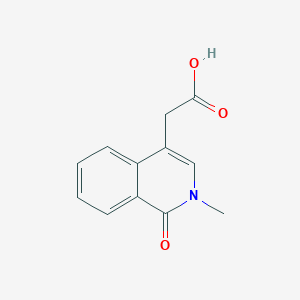
2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, specific information on the chemical reactions involving “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and purity. For “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid”, the available information indicates that it is a white to yellow powder or crystal .科学的研究の応用
Chemical Synthesis and Functionalization
2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid serves as a significant precursor in organic synthesis, facilitating the formation of complex molecules through redox-neutral annulations. For instance, amines like 1,2,3,4-tetrahydroisoquinoline can undergo transformations with electron-deficient o-tolualdehydes in the presence of acetic acid, showcasing dual C-H functionalization (Paul, Adili, & Seidel, 2019). Moreover, this chemical scaffold is instrumental in synthesizing derivatives that exhibit antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Biological Activity and Drug Development
The compound's derivatives have shown promising biological activities, indicating potential applications in drug development. For example, research into 2-carboxytetrahydroquinoline derivatives derived from kynurenic acid has revealed antagonist activity at the glycine site on the NMDA receptor, hinting at therapeutic applications in neurology (Carling et al., 1992). Additionally, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for anticonvulsant activity, showing potential for expanding the arsenal of anticonvulsive drugs (El Kayal et al., 2019).
Analytical Chemistry Applications
In the realm of analytical chemistry, 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid and its derivatives play a role in the development of methodologies for detecting and quantifying bioactive molecules. For instance, the determination of cuprous ion in copper proteins has been improved by the use of 2,2′-biquinoline in acetic acid, demonstrating the compound's utility in biochemical assays (Felsenfeld, 1960).
Environmental and Material Sciences
The study of substituted 2-oxoquinoline-1-acetic acid derivatives as aldose reductase inhibitors also highlights the compound's relevance in addressing complications associated with diabetes, showcasing its potential in developing therapeutic agents (Deruiter et al., 1986). Furthermore, novel tetrahydroquinoline antibiotics, like helquinoline, isolated from cultures of Janibacter limosus, underscore the compound's significance in discovering new antibiotics (Asolkar et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKUEZBAXIIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
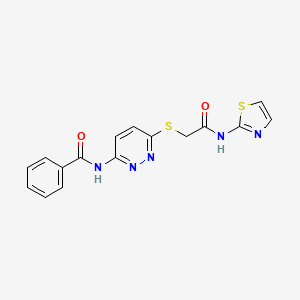


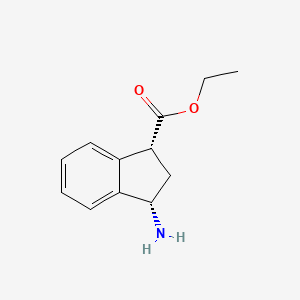
![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
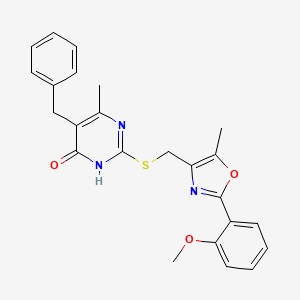
![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)
